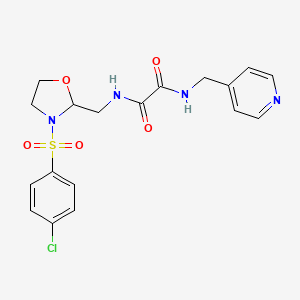

N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide

Description

Introduction and Research Context

Historical Development of Oxazolidinones in Medicinal Chemistry

The oxazolidinone class of antibiotics traces its origins to the mid-20th century with the discovery of furazolidone, a nitrofuran-oxazolidinone hybrid developed in the 1940s as a broad-spectrum antimicrobial agent targeting bacterial DNA. Although initially used for gastrointestinal infections, furazolidone’s toxicity limitations prompted the exploration of structurally simplified oxazolidinones. Cycloserine, a 3-oxazolidinone derivative approved in 1956, marked the first clinical application of oxazolidinones in tuberculosis treatment but faced challenges due to neurotoxicity.

The modern era of oxazolidinones began in the 1980s with DuPont’s discovery of N-aryl-oxazolidinones, such as DuP-721 and DuP-105, which exhibited potent Gram-positive activity through a novel mechanism of 50S ribosomal subunit inhibition. Pharmacia & Upjohn’s iterative medicinal chemistry efforts culminated in linezolid, the first FDA-approved oxazolidinone in 2000, which demonstrated efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). Linezolid’s success validated oxazolidinones as a scaffold for combating resistant pathogens, spurring efforts to enhance their pharmacokinetic and pharmacodynamic profiles through structural hybridization.

Table 1: Evolutionary Milestones in Oxazolidinone Development

| Compound | Year Introduced | Key Structural Features | Clinical Impact |

|---|---|---|---|

| Furazolidone | 1940s | Nitrofuran-oxazolidinone hybrid | Gastrointestinal infections |

| Cycloserine | 1956 | 3-oxazolidinone | Second-line tuberculosis therapy |

| DuP-721 | 1987 | N-aryl-oxazolidinone | Proof of concept for ribosomal inhibition |

| Linezolid | 2000 | 5-(acetamidomethyl)-oxazolidinone | First-line MRSA/VRE therapy |

Significance of Sulfonyl-Oxazolidinone-Oxalamide Hybrids

Sulfonyl-oxazolidinone-oxalamide hybrids represent a strategic fusion of three pharmacologically active motifs:

- Oxazolidinone Core : Provides ribosomal binding via interactions with 23S rRNA’s peptidyl transferase center.

- Sulfonyl Group : Enhances solubility and membrane permeability while enabling hydrogen bonding with bacterial enzymes.

- Oxalamide Linker : Facilitates conformational flexibility and additional hydrogen-bonding interactions with target sites.

The integration of a 4-chlorophenylsulfonyl moiety at the oxazolidinone’s 3-position, as seen in N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide, introduces steric and electronic modifications that may improve ribosomal affinity and mitigate resistance mechanisms. Pyridinylmethyl substitution at the oxalamide terminus further augments π-π stacking potential with aromatic residues in bacterial targets.

Table 2: Structural Components and Hypothesized Roles

| Component | Role in Hybrid Design | Example in Compound |

|---|---|---|

| 2-Oxazolidinone ring | Ribosomal binding via 23S rRNA interaction | Core scaffold |

| 4-Chlorophenylsulfonyl | Solubility enhancement; enzyme inhibition | 3-position substituent |

| Oxalamide linker | Conformational flexibility; hydrogen bonding | N1-N2 bridging group |

| Pyridin-4-ylmethyl | π-π interactions; target site penetration | Terminal substituent |

Research Objectives and Theoretical Framework

The development of this compound is guided by three objectives:

- Overcoming Resistance : Addressing linezolid-resistant strains harboring cfr or optrA genes through steric hindrance and novel binding modes.

- Broadening Spectrum : Exploiting sulfonyl groups’ activity against Gram-negative bacteria by improving outer membrane penetration.

- Optimizing Pharmacokinetics : Balancing lipophilicity (LogP) and polar surface area (PSA) to enhance oral bioavailability.

Theoretical underpinnings include:

- Molecular Docking : Predictive models suggest the sulfonyl group forms hydrogen bonds with rRNA’s A2451 and U2584 residues, while the pyridinylmethyl group interacts with ribosomal protein L3.

- Structure-Activity Relationships (SAR) : Linear free-energy relationships (LFER) correlate electron-withdrawing substituents (e.g., 4-chloro) with improved minimum inhibitory concentrations (MICs) against Staphylococcus aureus.

Positioning Within Contemporary Antibiotic Research

The compound’s design aligns with two trends in antimicrobial development:

- Hybridization Strategies : Combining mechanistically distinct motifs to delay resistance emergence. For example, sulfonamides inhibit dihydropteroate synthase (DHPS), while oxazolidinones target ribosomes.

- Targeted Modifications : Optimizing substituents to evade common resistance mechanisms. The 4-chlorophenylsulfonyl group may reduce susceptibility to efflux pumps prevalent in Gram-negative pathogens.

Preliminary data on analogous compounds, such as thiadiazolidin-1,1-dioxide derivatives, demonstrate MICs of 0.5–2 µg/mL against MRSA and Escherichia coli, suggesting potential for broad-spectrum activity. However, in vitro and in vivo validation of the title compound remains an urgent research priority.

Properties

IUPAC Name |

N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-4-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN4O5S/c19-14-1-3-15(4-2-14)29(26,27)23-9-10-28-16(23)12-22-18(25)17(24)21-11-13-5-7-20-8-6-13/h1-8,16H,9-12H2,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDDYIMQILCRCSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(N1S(=O)(=O)C2=CC=C(C=C2)Cl)CNC(=O)C(=O)NCC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide is a complex organic compound with significant pharmacological potential. This article reviews its biological activity, including antibacterial properties, enzyme inhibition, and other therapeutic effects, supported by various studies and data.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of 432.9 g/mol. Its structural components include an oxazolidine ring, a pyridine moiety, and a sulfonyl group, which are known to contribute to its biological activities.

Antibacterial Activity

Recent studies indicate that derivatives of compounds similar to this compound exhibit varying degrees of antibacterial activity. For instance, compounds with the 4-chlorophenyl sulfonyl group have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, while demonstrating weaker effects against other strains such as Escherichia coli and Staphylococcus aureus .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes:

- Acetylcholinesterase (AChE) : Compounds in this class have shown strong inhibitory activity, which is relevant for conditions such as Alzheimer's disease.

- Urease : Strong inhibition was noted, suggesting potential applications in treating infections caused by urease-producing bacteria .

Pharmacokinetics and ADME Properties

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Preliminary data suggest:

- Absorption : The compound exhibits good oral bioavailability.

- Distribution : High protein binding capacity indicates extensive distribution in biological tissues.

- Metabolism : Metabolic stability has been confirmed in liver microsomes from both mice and humans.

- Excretion : Data on excretion pathways remain limited but are essential for assessing long-term safety .

Case Studies and Research Findings

- Study on Antibacterial Efficacy :

- Enzyme Inhibition Analysis :

- Structure-Activity Relationship (SAR) :

Data Table: Summary of Biological Activities

Scientific Research Applications

Medicinal Chemistry

Antibacterial Activity

The oxazolidine and sulfonamide groups in the compound are known to play significant roles in antibacterial activity. Research indicates that compounds with similar structures often inhibit bacterial protein synthesis. For instance, derivatives of oxazolidinones have been shown to exhibit potent activity against Gram-positive bacteria, including strains resistant to traditional antibiotics.

Cytotoxic Effects

In addition to antibacterial properties, this compound may exhibit cytotoxic effects on cancer cells. The structural complexity of N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide suggests potential interactions with various biological targets, making it a candidate for further investigation in cancer therapeutics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of the chlorophenyl and pyridyl groups contributes to its biological activity. Studies have shown that modifications in these groups can significantly impact the compound's potency and selectivity against specific bacterial strains or cancer cell lines .

Case Study 1: Antibacterial Evaluation

A study evaluated a series of oxazolidinone derivatives, including those similar to this compound, against various bacterial strains. Compounds demonstrated Minimum Inhibitory Concentration (MIC) values as low as 0.5 µM against Staphylococcus aureus, indicating strong antibacterial activity .

Case Study 2: Cancer Cell Line Testing

Another research focused on the cytotoxic effects of oxazolidinone derivatives on human cancer cell lines. The results indicated that certain modifications to the oxazolidine structure enhanced cytotoxicity, with some compounds showing IC50 values below 10 µM against breast cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonyl and Heterocyclic Motifs

a) 4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)ethyl)-1H-Pyrazolo[3,4-d]pyrimidin-3-yl)-N-Methylbenzenesulfonamide

- Core Structure : Pyrazolo[3,4-d]pyrimidine fused with a chromen-4-one ring ().

- Key Differences: Replaces the oxazolidinone core with a pyrazolopyrimidine-chromenone system. Substitutes the 4-chlorophenylsulfonyl group with a simpler benzenesulfonamide. Lacks the oxalamide linker, instead using an ethyl bridge and methylbenzamide.

- Impact on Properties: The pyrazolopyrimidine-chromenone system may enhance π-π stacking interactions but reduce metabolic stability due to bulkiness. The absence of the oxalamide linker limits flexibility compared to the target compound.

- Data : Molecular mass = 589.1 g/mol; Melting point = 175–178°C .

b) 5-(3-Chlorophenylsulfanyl)-1-Methyl-3-Trifluoromethyl-1H-Pyrazole-4-Carbaldehyde

Functional Group Comparison

Pharmacological Implications

- Target Compound: The oxazolidinone core is associated with antimicrobial activity, while the sulfonyl group may inhibit enzymes like cyclooxygenase (COX) or kinases. The pyridinylmethyl group could enhance blood-brain barrier penetration.

- Pyrazole Derivative () : The trifluoromethyl-carbaldehyde group is common in agrochemicals, implying pesticidal or herbicidal applications .

Research Findings and Limitations

- Synthetic Feasibility: The target compound’s oxazolidinone core requires precise stereochemical control during synthesis, unlike the pyrazole or pyrazolopyrimidine derivatives.

- Bioactivity Data Gap : While provides melting points and molecular weights, pharmacological data (e.g., IC50, toxicity) for direct comparison are absent.

- Structural Optimization : Replacing the 4-chlorophenyl group with a 3-fluorophenyl moiety (as in ) could enhance target affinity but increase lipophilicity.

Q & A

Basic: What synthetic strategies are effective for synthesizing N1-((3-((4-chlorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide, and how can reaction yields be optimized?

Answer:

The synthesis typically involves stepwise coupling of oxalyl chloride derivatives with amine-containing precursors. For example, sulfonated oxazolidine intermediates can be prepared via sulfonylation of oxazolidine with 4-chlorobenzenesulfonyl chloride, followed by nucleophilic substitution with methylamine derivatives. The pyridinylmethyl group is introduced via reductive amination or direct alkylation. Yield optimization requires:

- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity for sulfonylation and coupling steps .

- Temperature control : Low temperatures (−10°C to 0°C) minimize side reactions during sulfonylation .

- Purification : Flash chromatography (e.g., 0–100% EtOAc/hexanes gradient) achieves >90% purity, as demonstrated in analogous oxalamide syntheses .

Reported yields for similar compounds range from 36% to 53% .

Basic: Which spectroscopic techniques are critical for structural confirmation, and what diagnostic signals indicate successful synthesis?

Answer:

- 1H NMR : Key signals include:

- Sulfonyl group : Aromatic protons of the 4-chlorophenyl group (δ 7.80–7.85 ppm, doublet) .

- Oxazolidine methylene : Multiplet signals between δ 4.75–5.48 ppm for the oxazolidine-CH2-N moiety .

- Pyridinylmethyl : Aromatic protons (δ 8.35 ppm, pyridine-H) and methylene protons (δ 4.26 ppm, -CH2-) .

- Amide NH : Broad singlet at δ 10.75–10.78 ppm .

- LC-MS : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm mass error .

- IR Spectroscopy : C=O stretches (~1650 cm⁻¹) and sulfonyl S=O (~1350 cm⁻¹) .

Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?

Answer:

- Target Engagement Studies :

- Cellular Uptake : Radiolabel the compound or use fluorescent tags to track intracellular localization .

- Mutagenesis : Introduce point mutations in suspected binding residues (e.g., catalytic sites) to validate target specificity .

Advanced: How can contradictions in biological activity data across studies be systematically resolved?

Answer:

- Assay Validation :

- Compound Purity : Verify purity via HPLC (>95%) and quantify stereoisomers, as racemic mixtures can skew activity .

- Structural Confirmation : Re-analyze NMR and X-ray crystallography data to rule out synthesis errors .

Basic: What purification methods are optimal for isolating this compound post-synthesis?

Answer:

- Flash Chromatography : Silica gel columns with EtOAc/hexanes gradients (0–100%) effectively separate sulfonylated intermediates and oxalamide products, achieving 90–95% purity .

- Preparative HPLC : Use C18 columns with acetonitrile/water gradients for final polishing, particularly if polar byproducts persist .

- Recrystallization : Ethanol/water mixtures yield crystalline forms suitable for X-ray analysis .

Advanced: What computational approaches can predict binding affinity and guide structural optimization?

Answer:

- Molecular Docking (AutoDock/Vina) : Screen against homology models of targets (e.g., HIV-1 gp120) to identify key interactions (e.g., hydrogen bonds with sulfonyl groups) .

- Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories to prioritize derivatives with low RMSD values .

- QSAR Modeling : Use PubChem data (e.g., logP, polar surface area) to correlate structural features (e.g., pyridinylmethyl substitution) with activity .

Basic: How can stereochemical purity be ensured during synthesis, and what analytical methods validate it?

Answer:

- Chiral Stationary Phases : Use HPLC with chiral columns (e.g., Chiralpak AD-H) to resolve enantiomers .

- Optical Rotation : Compare experimental [α]D values with literature data for stereoisomerically pure analogs .

- NOESY NMR : Detect through-space correlations to confirm relative configurations (e.g., axial vs. equatorial substituents on oxazolidine) .

Advanced: What strategies mitigate off-target effects in cellular assays?

Answer:

- Proteome Profiling : Use affinity pulldown with biotinylated probes to identify non-target binding proteins .

- CRISPR Knockout : Generate cell lines lacking the putative target to confirm on-target effects .

- Dose-Response Analysis : Calculate selectivity indices (IC50 ratio of off-target vs. on-target) to prioritize derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.